molecular formula C15H11ClN2O2S B11340937 Methyl 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-YL]sulfanyl}acetate

Methyl 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-YL]sulfanyl}acetate

Cat. No.: B11340937
M. Wt: 318.8 g/mol
InChI Key: PTUIOTQYRRMCRY-UHFFFAOYSA-N
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Description

Methyl 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-YL]sulfanyl}acetate is a complex organic compound with a unique structure that includes a pyridine ring substituted with a cyanide group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-YL]sulfanyl}acetate typically involves multiple steps. One common method includes the reaction of 6-(4-chlorophenyl)-3-cyanopyridine with methyl 2-mercaptoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used can be dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-YL]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas (H₂)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃), dimethylformamide (DMF)

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Methyl 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-YL]sulfanyl}acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-YL]sulfanyl}acetate involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The cyanopyridine moiety may interact with nucleic acids or enzymes, leading to various biological effects. The exact pathways and targets are still under investigation, but these interactions are believed to contribute to the compound’s biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chlorophenyl)acetate
  • Methyl 2-(4-chlorophenyl)acetate
  • Ethyl (2-chlorophenyl)acetate

Uniqueness

Methyl 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-YL]sulfanyl}acetate is unique due to its combination of a cyanopyridine ring with a chlorophenyl group and a sulfanyl acetate moiety This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C15H11ClN2O2S

Molecular Weight

318.8 g/mol

IUPAC Name

methyl 2-[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C15H11ClN2O2S/c1-20-14(19)9-21-15-11(8-17)4-7-13(18-15)10-2-5-12(16)6-3-10/h2-7H,9H2,1H3

InChI Key

PTUIOTQYRRMCRY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

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